1-Decyl-3-methylimidazolium bromide
Overview
Description
1-Decyl-3-methylimidazolium bromide is an amphiphilic ionic liquid, notable for its unique properties and behavior when mixed with water. It exhibits characteristics typical of molten salts at room temperature and demonstrates the formation of micelles in aqueous solutions (Sirieix-Plénet, Gaillon, & Letellier, 2004).
Synthesis Analysis
The synthesis of this compound involves a reaction that can be characterized calorimetrically. For example, the enthalpy of synthesis for a related compound, 1-butyl-3-methylimidazolium bromide, has been precisely determined, providing key insights into the thermodynamics of ionic liquids (Paulechka, Kabo, & Blokhin, 2009).
Molecular Structure Analysis
Research has shown that the molecular arrangement of 1-alkyl-3-methylimidazolium bromide salts, including 1-decyl-3-methylimidazolium bromide, varies significantly based on the alkyl chain length. X-ray absorption spectroscopy studies reveal variations in local coordination structure around the bromide ion in these compounds (D’Angelo et al., 2011).
Chemical Reactions and Properties
1-Decyl-3-methylimidazolium bromide is used as a solvent medium in various chemical syntheses, demonstrating its versatility and utility in facilitating different chemical reactions. For instance, it has been used in the synthesis of metal-organic frameworks and as a catalytic system in other organic reactions (Liao et al., 2006).
Physical Properties Analysis
Studies have investigated the physical properties of 1-decyl-3-methylimidazolium bromide, particularly its behavior in binary solvent mixtures with water. This includes measurements of critical micelle concentration, molar volumes, and the formation of micelles in aqueous solutions (Gaillon, Sirieix-Plénet, & Letellier, 2004).
Chemical Properties Analysis
The chemical properties of 1-decyl-3-methylimidazolium bromide include its role in catalysis and its interaction in the synthesis of various compounds. For example, it's used as a reaction medium in the synthesis of coordination polymers, highlighting its utility in facilitating complex chemical processes (Liao, Wu, & Huang, 2006).
Scientific Research Applications
Behavior in Binary Solvent Mixtures : 1-Decyl-3-methylimidazolium bromide forms dispersed aggregates in mixtures with water, behaving like mixtures of two interpenetrating phases. Its critical micellar concentration (cmc) and association rate of the counter ion to micelle have been characterized (Sirieix-Plénet, Gaillon, & Letellier, 2004).
Liquid-Crystalline Gel Formation : The addition of water to 1-Decyl-3-methylimidazolium bromide results in spontaneous self-organization and the formation of a liquid-crystalline gel, offering a simple means of preparing a supramolecular assembly (Firestone et al., 2002).
Volumetric Study : This ionic liquid forms a gel zone with water and exhibits different volumetric properties from short-chain bromide ionic liquids. Its cmc and partial molar volumes in mixtures have been evaluated (Gaillon, Sirieix-Plénet, & Letellier, 2004).
Electrical Conductivity : The electrical conductivity of 1-Decyl-3-methylimidazolium bromide in aqueous d-xylose solutions varies with the alkyl chain length of the ionic liquid and d-xylose concentration (Shekaari, Mansoori, & Kazempour, 2012).
Toxicity Studies : 1-Decyl-3-methylimidazolium bromide has shown toxic effects on the antioxidant enzyme system and DNA in zebrafish livers, indicating its potential ecological impact (Dong et al., 2013).
Molecular Dynamics Studies : Studies on the aggregation of cations in aqueous solution and their organization around solvent molecules provide insights into the molecular structure and behavior of this ionic liquid (Bhargava & Klein, 2009).
Impact on Activated Sludge : Research indicates that activated sludge can adapt to the presence of 1-Decyl-3-methylimidazolium bromide, with shifts in microbial composition observed under exposure (Gendaszewska & Liwarska-Bizukojc, 2016).
Synthesis and Crystallization Applications : It has been used as a reaction medium in the synthesis and crystallization of metal-organic frameworks, demonstrating its utility in materials chemistry (Liao & Huang, 2006).
Safety And Hazards
properties
IUPAC Name |
1-decyl-3-methylimidazol-3-ium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N2.BrH/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;/h12-14H,3-11H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOISBTKPPVRFDS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C=C[N+](=C1)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049237 | |
Record name | 1-Decyl-3-methylimidazolium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Decyl-3-methylimidazolium bromide | |
CAS RN |
188589-32-4 | |
Record name | 1-Decyl-3-methylimidazolium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Decyl-3-methylimidazolium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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